molecular formula C15H15N3O2 B5716742 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide

Cat. No. B5716742
M. Wt: 269.30 g/mol
InChI Key: NJXWPMADZOHZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has a similar structure to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA. MMB-FUBINACA has been identified in several illicit drug products and has been associated with adverse health effects.

Mechanism of Action

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide acts as a potent agonist at the CB1 receptor, which is located in the brain and is responsible for the psychoactive effects of THC. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide are similar to other synthetic cannabinoids. It has been shown to produce a range of effects including euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations. N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide has also been shown to have a range of physiological effects including increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has potent agonist activity at the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it also has several limitations. It has been associated with adverse health effects and its use in laboratory experiments must be carefully controlled to ensure the safety of researchers.

Future Directions

There are several future directions for research on N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide. It has been identified in several illicit drug products and its use has been associated with adverse health effects. Further research is needed to determine the long-term effects of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide use and its potential for addiction. Additionally, research is needed to develop safer and more effective synthetic cannabinoids for use in therapeutic applications.

Synthesis Methods

The synthesis of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide involves the reaction of 4-cyanobenzyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 4-cyanobenzyl alcohol. This intermediate is then reacted with furfurylamine to form the final product, N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide. The synthesis of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide has been used extensively in scientific research to study its pharmacological effects on the endocannabinoid system. It has been shown to have potent agonist activity at the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide has also been used to study the effects of synthetic cannabinoids on the immune system and their potential therapeutic applications.

properties

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17(15(19)13-8-5-9-20-13)10-14-16-11-6-3-4-7-12(11)18(14)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXWPMADZOHZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.